(R)-Tta-P2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

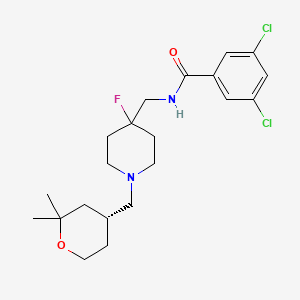

C21H29Cl2FN2O2 |

|---|---|

Poids moléculaire |

431.4 g/mol |

Nom IUPAC |

3,5-dichloro-N-[[1-[[(4R)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide |

InChI |

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m1/s1 |

Clé InChI |

DKNDOKIVCXTFHJ-OAHLLOKOSA-N |

SMILES isomérique |

CC1(C[C@@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C |

SMILES canonique |

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C |

Origine du produit |

United States |

Foundational & Exploratory

(R)-Tta-P2: A Selective Pan-CaV3 T-Type Calcium Channel Blocker

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-Tta-P2 has emerged as a potent and selective antagonist of low-voltage-activated (LVA) T-type calcium channels, encompassing all three isoforms: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I). These channels are integral to a myriad of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in various pathological conditions such as epilepsy, neuropathic pain, and certain cancers. This technical guide provides a comprehensive overview of this compound, focusing on its blocking efficacy across the CaV3 subtypes, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to T-Type Calcium Channels and this compound

T-type calcium channels are characterized by their low threshold of activation and rapid voltage-dependent inactivation.[1] They play a crucial role in shaping neuronal firing patterns, particularly burst firing, and in regulating intracellular calcium levels.[2] The three subtypes—CaV3.1, CaV3.2, and CaV3.3—exhibit distinct expression patterns and biophysical properties, contributing to their diverse physiological roles.[3]

This compound, a piperidine derivative, has been identified as a highly selective blocker of these T-type calcium channels.[4] Its pan-CaV3 inhibitory activity, coupled with a favorable selectivity profile against high-voltage-activated (HVA) calcium channels and other ion channels, makes it an invaluable tool for dissecting the physiological functions of T-type channels and a promising lead compound for therapeutic development.[4]

Quantitative Analysis of this compound Blocking Potency

The inhibitory potency of Tta-P2 has been quantified across the three recombinant human CaV3 subtypes expressed in heterologous systems. The half-maximal inhibitory concentration (IC50) values demonstrate potent blockade of all three isoforms.

| Channel Subtype | IC50 (nM) | Reference |

| CaV3.1 | 93 | |

| CaV3.2 | 196 | |

| CaV3.3 | 84 |

Table 1: Inhibitory potency (IC50) of Tta-P2 on recombinant human CaV3 channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol outlines the methodology for assessing the blocking effect of this compound on recombinant CaV3 channels expressed in Human Embryonic Kidney (HEK293) cells.

Cell Culture and Transfection:

-

Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

For transfection, plate cells onto glass coverslips in 6-well plates.

-

Transfect cells with plasmid DNA encoding the desired human CaV3 α1 subunit (CaV3.1, CaV3.2, or CaV3.3) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., lipofection-based).

-

Allow cells to express the channels for 24-48 hours post-transfection before recording.

Electrophysiological Recording:

-

Solutions:

-

External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Establish a gigaohm seal (>1 GΩ) between the patch pipette and a fluorescently identified cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV to ensure complete removal of channel inactivation.

-

Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).

-

Record currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Data Analysis:

-

Measure the peak inward current amplitude in the absence (control) and presence of various concentrations of this compound.

-

Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

Fit the data with the Hill equation to determine the IC50 value.

Signaling Pathways Modulated by this compound

By blocking CaV3 channels, this compound can modulate a variety of downstream signaling pathways that are dependent on calcium influx through these channels.

CaV3.1 Signaling

CaV3.1 channels are prominently expressed in neurons and are involved in processes such as neuronal excitability, cell proliferation, and survival. Calcium influx through CaV3.1 can activate calcium/calmodulin-dependent protein kinase II (CaMKII) and the protein kinase B (Akt) pathway, which are crucial for neurogenesis and cell survival. Blockade of CaV3.1 by this compound can therefore interfere with these processes.

CaV3.2 Signaling

CaV3.2 channels are highly expressed in peripheral sensory neurons and play a significant role in pain perception. Increased expression and activity of CaV3.2 channels contribute to neuronal hyperexcitability in chronic pain states. Calcium entry through CaV3.2 can lead to the activation of various downstream effectors that modulate synaptic transmission and neuronal excitability. This compound has been shown to be effective in animal models of neuropathic and inflammatory pain by blocking these channels.

CaV3.3 Signaling

CaV3.3 channels are characterized by slower kinetics compared to other CaV3 isoforms and are prominently expressed in brain regions involved in rhythmic activities, such as the thalamus. They are crucial for generating long-lasting bursts of firing and are implicated in sleep regulation and certain neurological disorders. The calcium influx through CaV3.3 channels contributes to the oscillatory behavior of neurons. Blockade by this compound can dampen this rhythmic firing.

Conclusion

This compound is a valuable pharmacological tool for the study of T-type calcium channels. Its potent and selective blockade of all three CaV3 isoforms allows for the investigation of their diverse physiological and pathophysiological roles. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies and to explore its therapeutic potential in a range of disorders. Further research into the specific downstream signaling pathways of each CaV3 subtype will continue to elucidate the intricate roles of these channels in health and disease.

References

- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 3. Structure, gating, and pharmacology of human CaV3.3 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Presynaptic CaV3.2 Channels Regulate Excitatory Neurotransmission in Nociceptive Dorsal Horn Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-Tta-P2 for In Vivo Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tta-P2 is a potent and selective blocker of T-type calcium channels, demonstrating significant promise as a novel antinociceptive agent.[1][2][3] It exhibits high selectivity for T-type calcium channels over high-voltage-activated calcium and sodium channels.[1][3] This compound has been shown to be effective in alleviating both inflammatory and neuropathic pain in various rodent models. Notably, its analgesic effects in diabetic rats have been linked to the blockade of the CaV3.2 isoform of T-type channels.

These application notes provide a comprehensive overview of the effective dosages and experimental protocols for utilizing this compound in in vivo rodent pain research.

Mechanism of Action

This compound functions as a potent and reversible blocker of T-type calcium channels, particularly in sensory neurons. The primary mechanism involves the inhibition of these channels, which play a crucial role in modulating pain transmission. In neuropathic pain states, the upregulation and increased activity of T-type calcium channels, especially CaV3.2, contribute to neuronal hyperexcitability. By blocking these channels, this compound stabilizes the channel in the inactive state, thereby reducing the transmission of pain signals.

Caption: Signaling pathway of this compound in modulating pain.

Effective Dosages of this compound in Rodent Pain Models

The following table summarizes the effective dosages of this compound observed in various in vivo rodent pain models. The primary route of administration is intraperitoneal (i.p.).

| Animal Model | Pain Type | Species | Dosage (i.p.) | Observed Effect | Citation |

| Formalin Test | Inflammatory | Mouse | 5 mg/kg | Reduction in pain responses in phase 1 and 2. | |

| Formalin Test | Inflammatory | Mouse | 7.5 mg/kg | Significant reduction in licking and biting of the affected paw. | |

| Streptozocin-induced Diabetes | Neuropathic | Rat | 10 mg/kg | Complete reversal of thermal hyperalgesia. | |

| Spinal Cord Injury | Neuropathic | Rat | Not Specified | Reduction in mechanical hypersensitivity and spontaneous ongoing pain. | |

| Von Frey Test | Neuropathic | Rat | 1, 3, 10 mg/kg | Dose-dependent increase in mechanical withdrawal threshold. |

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model assesses nociceptive and inflammatory pain responses.

Materials:

-

This compound

-

Vehicle (e.g., 15% cyclodextrin in sterile saline, pH 7.4)

-

2% Formalin solution

-

Observation chamber

-

Syringes and needles for i.p. and intraplantar injections

Procedure:

-

Habituation: Acclimate mice to the experimental setup, including the observation chamber, for at least 30 minutes prior to the experiment.

-

This compound Administration: Administer this compound (5 or 7.5 mg/kg) or an equal volume of vehicle via intraperitoneal (i.p.) injection.

-

Post-Injection Period: Allow 30 minutes for the compound to take effect.

-

Formalin Injection: Inject 20 µL of 2% formalin solution into the plantar surface of the mouse's hind paw.

-

Observation: Immediately place the mouse back into the observation chamber and record the cumulative time (in seconds) the animal spends licking and biting the injected paw over a 60-minute period. Data is typically divided into two phases:

-

Phase 1 (0-5 minutes): Represents direct activation of nociceptors.

-

Phase 2 (10-60 minutes): Reflects central sensitization and inflammatory pain.

-

-

Data Analysis: Compare the licking/biting time between the this compound treated group and the vehicle control group for both phases.

Streptozocin-Induced Diabetic Neuropathic Pain Model

This model is used to evaluate the efficacy of analgesics on neuropathic pain resulting from diabetes.

Materials:

-

This compound

-

Vehicle (e.g., 15% cyclodextrin in sterile saline, pH 7.4)

-

Streptozocin (STZ)

-

Citrate buffer

-

Apparatus for assessing thermal hyperalgesia (e.g., radiant heat source)

-

Blood glucose meter

Procedure:

-

Induction of Diabetes: Induce diabetes in rats by a single i.p. injection of STZ. Monitor blood glucose levels to confirm the diabetic state.

-

Development of Neuropathy: Allow several weeks for the development of diabetic neuropathy, characterized by thermal hyperalgesia.

-

Baseline Measurement: Measure the baseline thermal nociceptive response (paw withdrawal latency) of the diabetic rats.

-

This compound Administration: Administer this compound (10 mg/kg, i.p.) or an equal volume of vehicle to the diabetic rats.

-

Post-Treatment Assessment: Measure the thermal paw withdrawal latency at various time points post-administration (e.g., 30, 60, 90 minutes) to assess the reversal of thermal hyperalgesia.

-

Control Group: A group of healthy, non-diabetic animals should be included to confirm that this compound does not affect the normal nociceptive response.

-

Data Analysis: Compare the paw withdrawal latencies before and after treatment with this compound and between the treated and vehicle control groups.

References

- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Functional Assays of T-Type Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-type calcium channels, a class of low-voltage activated (LVA) ion channels, are crucial regulators of cellular excitability and calcium signaling in a variety of physiological processes.[1][2] Comprising three subtypes—CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I)—these channels are implicated in numerous pathological conditions including epilepsy, neuropathic pain, cardiac arrhythmias, and cancer.[2][3][4] Consequently, the identification and characterization of selective T-type calcium channel blockers are of significant interest in drug discovery. This document provides detailed application notes and protocols for commonly employed cell-based functional assays to screen for and characterize T-type calcium channel inhibitors.

The unique biophysical properties of T-type calcium channels, particularly their inactivation at normal resting membrane potentials of commonly used cell lines, present a significant challenge for the development of robust high-throughput screening (HTS) assays. The protocols outlined herein address these challenges through various methodologies, including gold-standard electrophysiology and optimized fluorescence-based approaches.

Signaling Pathways Involving T-type Calcium Channels

T-type calcium channels are integral components of complex signaling cascades. Their activation by small membrane depolarizations leads to an influx of calcium ions, which act as a second messenger to trigger a multitude of downstream cellular responses. These channels are modulated by various signaling pathways, including G-protein coupled receptors and protein kinases, highlighting their role as key signaling hubs.

I. Electrophysiological Assays

Electrophysiology is the gold standard for characterizing ion channel function, providing direct measurement of ion channel activity with high temporal resolution.

A. Manual Patch-Clamp Electrophysiology

Manual patch-clamp remains the benchmark for detailed biophysical and pharmacological characterization of ion channels.

Experimental Workflow:

Protocol: Whole-Cell Voltage Clamp Recording of T-type Calcium Currents

-

Cell Culture: Culture HEK293 cells stably or transiently expressing the T-type calcium channel subtype of interest (CaV3.1, CaV3.2, or CaV3.3).

-

Solutions:

-

External Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 3 CaCl₂, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Obtain a giga-ohm seal (>1 GΩ) on an isolated cell.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV or -110 mV) to ensure the channels are in a resting, available state.

-

Apply a depolarizing voltage step (e.g., to -30 mV or -40 mV for 50 ms) to elicit the T-type calcium current.

-

-

Pharmacology:

-

Record baseline currents.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record currents at each concentration until a steady-state block is achieved.

-

Calculate the percentage of current inhibition and determine the IC50 value by fitting the concentration-response data to a logistic equation.

-

B. Automated Patch-Clamp (APC) Electrophysiology

Automated patch-clamp systems offer higher throughput for screening compound libraries while maintaining the high data quality of electrophysiology. These systems utilize planar patch-clamp technology, where cells in suspension are automatically positioned over apertures in a planar substrate.

Protocol: High-Throughput Screening using an Automated Patch-Clamp System

-

Cell Preparation: Harvest and prepare a single-cell suspension of HEK293 cells expressing the target T-type calcium channel at a density of 1-5 x 10⁶ cells/mL in the external solution.

-

System Priming: Prime the APC system with the appropriate internal and external solutions according to the manufacturer's instructions.

-

Compound Plate Preparation: Prepare a compound plate with serial dilutions of the test compounds.

-

Experiment Execution:

-

Load the cell suspension and compound plate into the APC system.

-

The system will automatically perform cell capture, sealing, whole-cell formation, and compound application.

-

Apply a voltage protocol similar to the one used in manual patch-clamp (e.g., holding at -110 mV and stepping to -40 mV).

-

-

Data Analysis: The system's software typically automates the analysis of current inhibition and calculates IC50 values. The correlation between IC50 values obtained from automated and conventional patch-clamp has been shown to be good.

II. Fluorescence-Based Assays

Fluorescence-based assays are amenable to high-throughput screening and measure changes in intracellular calcium concentration using fluorescent indicators.

A. Calcium-Flux Assays using Chemical Indicators

This method utilizes fluorescent calcium indicators like Fluo-4 AM, Fluo-8, or Cal-520 that exhibit increased fluorescence upon binding to calcium. A key challenge for T-type channel assays is that at the typical resting membrane potential of cell lines like HEK293, the channels are largely inactivated. This can be overcome by manipulating the membrane potential.

Experimental Workflow:

Protocol: FLIPR-Based Calcium Assay

-

Cell Plating: Seed HEK293 cells expressing the T-type calcium channel of interest into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Membrane Potential Manipulation:

-

Gramicidin Method: A method exploiting the pore-forming properties of gramicidin can be used to control the cellular membrane potential. By using specific ionic conditions in the presence of gramicidin, T-type channels can be shifted from the inactivated to the resting state.

-

Kir2.3 Co-expression: Co-expression of the Kir2.3 potassium channel can hyperpolarize the cell membrane to approximately -70 mV, which removes the inactivation of T-type channels.

-

-

Compound Addition: Add test compounds to the wells and incubate.

-

Channel Activation and Signal Detection:

-

Use a fluorometric imaging plate reader (FLIPR) to measure fluorescence.

-

Establish a baseline fluorescence reading.

-

Add a high-potassium solution to depolarize the cells and activate the T-type calcium channels, leading to calcium influx and an increase in fluorescence.

-

-

Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal. Calculate IC50 values from the concentration-response curves.

B. Genetically Encoded Calcium Indicators (GECIs)

An alternative to chemical dyes is the use of genetically encoded calcium indicators like GCaMP. A novel approach utilizes a membrane-tethered GCaMP6s (GCaMP6s-CAAX), which has shown superior signal-to-background compared to untethered GCaMP6s or synthetic dyes.

Protocol: GCaMP-Based Assay

This protocol is similar to the chemical indicator assay but involves using a cell line stably expressing both the T-type calcium channel, Kir2.3, and the GECI (e.g., GCaMP6s-CAAX). The primary advantage is the elimination of the dye-loading step, simplifying the assay and reducing costs.

Quantitative Data Summary

The following table summarizes representative IC50 values for known T-type calcium channel blockers obtained from cell-based functional assays.

| Compound | T-type Subtype | Assay Type | Cell Line | IC50 (µM) | Reference |

| Mibefradil | CaV3.1 | Automated Patch-Clamp | HEK293 | ~1-5 | (Implied) |

| NNC 55-0396 | CaV3.1, CaV3.2 | Proliferation Assay | MCF-7, MDA-MB-231 | ~1-2 | |

| TTA-A2 | Pan T-type | Fluorescence (GCaMP) | HEK293 | ~0.1-1 | (Implied) |

| PnCS1 | CaV3.1 | Two-Electrode Voltage Clamp | Xenopus oocytes | 13.1 ± 3.3 |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay format, cell line, and voltage protocols used.

Conclusion

The choice of a cell-based functional assay for T-type calcium channel blockers depends on the specific goals of the study. Manual patch-clamp electrophysiology provides the most detailed and accurate characterization of compound-channel interactions and is indispensable for mechanistic studies. Automated patch-clamp systems offer a significant increase in throughput, making them suitable for lead optimization and selectivity profiling. Fluorescence-based assays, particularly those optimized to overcome the challenge of channel inactivation, are well-suited for high-throughput primary screening campaigns. The protocols and data presented here provide a comprehensive guide for researchers to effectively screen and characterize novel modulators of T-type calcium channels.

References

- 1. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Injection of TTA-P2 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-P2 is a potent and selective antagonist of T-type calcium channels, demonstrating significant potential in preclinical research for pain, epilepsy, and other neurological disorders.[1][2][3] This document provides a detailed protocol for the intraperitoneal (i.p.) administration of TTA-P2 in mice, compiled from established in vivo studies. Adherence to this protocol is intended to ensure reproducibility and accuracy in experimental outcomes.

Mechanism of Action

TTA-P2 exerts its pharmacological effects by selectively blocking T-type calcium channels.[1][3] In sensory neurons, it shows a high potency for the CaV3.2 isoform, which is crucial in pain signaling pathways. By inhibiting these channels, TTA-P2 reduces neuronal excitability and neurotransmitter release, thereby alleviating pain responses and preventing seizure activity. The inhibitory action of TTA-P2 is state-dependent, showing a preference for the inactive state of the channel.

Below is a diagram illustrating the signaling pathway affected by TTA-P2.

Caption: TTA-P2 blocks T-type calcium channels, inhibiting calcium influx and reducing neuronal excitability.

Quantitative Data Summary

The following table summarizes dosages and key findings from in vivo studies utilizing intraperitoneal injections of TTA-P2 in mice.

| Parameter | Value | Species/Model | Key Findings | Reference |

| Dosage Range | 0.3 - 10 mg/kg | Mice & Rats | Dose-dependent effects on pain and seizure models. | |

| Effective Analgesic Dose | 5 - 7.5 mg/kg | Mice (formalin test) | Significant reduction in pain responses in both phase 1 and 2. | |

| Anti-hyperalgesic Dose | 10 mg/kg | Rats (diabetic model) | Complete reversal of thermal hyperalgesia. | |

| Vehicle Solution | 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline | Mice & Rats | Vehicle alone showed no effect on nociception. | |

| pH of Injection Solution | 7.4 | Mice & Rats | pH balanced just before injection. | |

| Time to Effect | 30-60 minutes post-injection | Mice | Behavioral testing initiated within this timeframe. | |

| IC₅₀ (in vitro) | 100 nM | Rat DRG neurons | Potent and reversible block of T-type calcium currents. |

Experimental Protocol: Intraperitoneal Injection of TTA-P2

This protocol details the preparation and administration of TTA-P2 for in vivo studies in mice.

Materials

-

TTA-P2 compound

-

(2-hydroxypropyl)-β-cyclodextrin

-

Sterile saline (0.9% NaCl)

-

Sterile water for injection

-

pH meter

-

Vortex mixer

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Reagent Preparation

-

Prepare the Vehicle Solution (15% Cyclodextrin):

-

Dissolve 1.5 g of (2-hydroxypropyl)-β-cyclodextrin in 10 mL of sterile saline.

-

Gently warm and vortex until the cyclodextrin is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Adjust the pH to 7.4 using sterile NaOH or HCl as needed.

-

Sterile-filter the solution through a 0.22 µm filter.

-

-

Prepare the TTA-P2 Injection Solution:

-

Calculate the required amount of TTA-P2 based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.

-

For a target dose of 5 mg/kg and an injection volume of 10 mL/kg, the final concentration of the solution should be 0.5 mg/mL.

-

Weigh the appropriate amount of TTA-P2 and dissolve it in the prepared 15% cyclodextrin vehicle.

-

Vortex thoroughly to ensure complete dissolution. The solution should be clear.

-

Prepare fresh on the day of the experiment.

-

Experimental Workflow

The following diagram outlines the workflow for a typical in vivo experiment involving the intraperitoneal injection of TTA-P2.

Caption: Workflow for intraperitoneal injection of TTA-P2 in mice, from preparation to post-injection monitoring.

Injection Procedure

-

Animal Handling and Restraint:

-

Properly restrain the mouse to expose the abdomen. Ensure the animal is handled gently to minimize stress.

-

-

Injection Site:

-

The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.

-

-

Injection:

-

Use a new sterile needle for each animal.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, discard the syringe and prepare a new one.

-

Slowly and smoothly inject the calculated volume of the TTA-P2 solution.

-

-

Post-Injection Monitoring:

-

Return the mouse to its home cage and monitor for any immediate adverse reactions.

-

Allow a 30 to 60-minute latency period before commencing behavioral testing to ensure the compound has reached effective concentrations.

-

Safety and Considerations

-

Aseptic Technique: Maintain sterility throughout the procedure to prevent infection.

-

Injection Volume: The recommended injection volume for mice is typically 10 mL/kg. Do not exceed 20 mL/kg.

-

Irritation: Ensure the pH of the solution is neutral (7.4) to avoid peritoneal irritation.

-

Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for animal care and use. Monitor animals for signs of pain or distress post-injection.

References

- 1. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]

Application of (R)-Tta-P2 in Thalamocortical Slice Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tta-P2, also known as 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent and selective antagonist of T-type calcium channels.[1][2][3][4] Its high affinity and specificity make it an invaluable tool for investigating the physiological and pathophysiological roles of these channels in neuronal excitability, particularly within the thalamocortical circuitry. T-type calcium channels are low-voltage activated channels that play a crucial role in shaping neuronal firing patterns, including the generation of burst and tonic firing modes characteristic of thalamic neurons during different behavioral states like sleep and wakefulness.[5]

These application notes provide a comprehensive overview of the use of this compound in thalamocortical slice electrophysiology, including its mechanism of action, detailed experimental protocols, and key quantitative data. This document is intended to guide researchers in designing and executing experiments to probe the function of T-type calcium channels in the thalamocortical system.

Mechanism of Action

This compound exerts its effects by selectively blocking all three isoforms of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). In thalamocortical (TC) neurons, which primarily express the CaV3.1 isoform, and in nucleus reticularis (NRT) neurons, expressing CaV3.2 and CaV3.3, this compound effectively inhibits T-type calcium currents (IT). This blockade is potent, with an IC50 of approximately 22 nM in native TC neurons, and is reversible upon washout.

The inhibitory action of this compound on T-type channels leads to the suppression of low-threshold calcium potentials (LTCPs), which are responsible for the high-frequency burst firing of thalamic neurons. Consequently, the application of this compound abolishes this burst firing mode while leaving tonic firing unaltered. Furthermore, this compound has been shown to hyperpolarize the resting membrane potential of thalamic neurons by blocking the "window" component of the T-type current (ITwindow), which contributes to their resting membrane potential. Notably, this compound shows high selectivity for T-type channels over high-voltage-activated (HVA) calcium channels and sodium channels.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's effects in thalamocortical and other relevant neurons.

| Parameter | Value | Neuron Type | Species | Reference |

| IC50 for IT Block | 22 nM | Thalamocortical (TC) Neurons | Cat | |

| IC50 for IT Block | 100 nM | Dorsal Root Ganglion (DRG) Neurons | Rat | |

| Hyperpolarization of RMP | 3.1 ± 0.5 mV | Thalamocortical (TC) Neurons | Cat | |

| Hyperpolarization of RMP | 5 ± 2.2 mV | Nucleus Reticularis (NRT) Neurons | Cat | |

| Effect on HVA Ca2+ Currents | No significant effect | Thalamocortical (TC) & NRT Neurons | Cat | |

| Effect on Na+ Currents | No significant effect | Thalamocortical (TC) & NRT Neurons | Cat | |

| Effect on Tonic Firing | Unaltered | Thalamic Neurons | Cat | |

| Effect on Burst Firing | Abolished | Thalamic Neurons | Cat |

Experimental Protocols

This section provides detailed protocols for thalamocortical slice preparation and whole-cell electrophysiological recordings to study the effects of this compound.

Thalamocortical Slice Preparation

This protocol is adapted from established methods for preparing acute brain slices from rodents and cats.

Materials:

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Ice-cold sucrose-based or choline-based cutting solution

-

Artificial cerebrospinal fluid (aCSF) for incubation and recording

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, scalpel)

-

Petri dish

-

Carbogen gas (95% O2 / 5% CO2)

-

Incubation chamber

Procedure:

-

Anesthesia and Perfusion:

-

Deeply anesthetize the animal (e.g., 6- to 8-week-old cat or juvenile mouse) according to approved institutional protocols.

-

For older animals (>P25), perform transcardial perfusion with ice-cold, carbogenated cutting solution to improve slice quality. The cutting solution can be sucrose-based (in mM: 206 sucrose, 2.5 KCl, 0.5 CaCl2, 10.0 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, 11.0 glucose) or choline-based (in mM: 126 choline chloride, 2.5 KCl, 0.5 CaCl2, 7 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 16 glucose).

-

-

Brain Extraction and Slicing:

-

Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.

-

Prepare sagittal or coronal slices of the thalamus (300-400 µm thick) using a vibratome. The specific angle of slicing may be adjusted to preserve thalamocortical connections.

-

-

Incubation and Recovery:

-

Transfer the slices to an incubation chamber containing carbogenated aCSF (in mM: 126 NaCl, 2.5 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose).

-

Incubate the slices at 32-35°C for at least 1 hour, and then maintain them at room temperature until recording.

-

Whole-Cell Electrophysiology

This protocol describes whole-cell patch-clamp recordings from thalamic neurons to measure the effects of this compound.

Materials:

-

Recording setup (upright microscope with DIC optics, micromanipulators, amplifier, digitizer)

-

Recording chamber with perfusion system

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Intracellular solution

-

This compound stock solution (in DMSO) and final diluted solution in aCSF

-

Data acquisition and analysis software

Procedure:

-

Slice Placement and Neuron Identification:

-

Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant temperature (e.g., 32-35°C).

-

Identify thalamocortical neurons in the ventrobasal (VB) complex or neurons in the nucleus reticularis thalami (NRT) using infrared differential interference contrast (IR-DIC) microscopy.

-

-

Pipette Preparation and Sealing:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

-

Fill the pipettes with an appropriate intracellular solution. For voltage-clamp recordings of T-type currents, a cesium-based solution can be used to block potassium currents (e.g., in mM: 128 Cs-methanesulfonate, 12 CsCl, 10 HEPES, 0.5 EGTA, 3 MgCl2, 0.1 CaCl2, 4 Na-ATP, 0.4 Na-GTP). For current-clamp recordings, a potassium-based solution is suitable (e.g., in mM: 135 K-gluconate, 5 MgCl2, 0.1 CaCl2, 1 EGTA, 10 HEPES, 4 Na-ATP).

-

Approach a target neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

-

Recording and Drug Application:

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline electrophysiological properties in either voltage-clamp or current-clamp mode.

-

Voltage-clamp: To isolate T-type currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to remove inactivation and then apply depolarizing voltage steps (e.g., to -60 mV).

-

Current-clamp: To assess firing patterns, inject depolarizing current steps from a hyperpolarized potential (to elicit burst firing) or from the resting potential (to elicit tonic firing).

-

-

Bath-apply this compound at the desired concentration (e.g., 1 nM - 1 µM) by adding it to the perfusion aCSF.

-

Record the changes in T-type currents, firing patterns, and other membrane properties.

-

To test for reversibility, wash out the drug by perfusing with drug-free aCSF for an extended period (e.g., >50 minutes).

-

Visualizations

Signaling Pathway of T-type Calcium Channels and this compound Inhibition

Caption: Signaling pathway of T-type Ca²⁺ channels and the inhibitory action of this compound.

Experimental Workflow for Thalamocortical Slice Electrophysiology

Caption: Experimental workflow for thalamocortical slice electrophysiology using this compound.

References

- 1. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective T-type calcium channel block in thalamic neurons reveals channel redundancy and physiological impact of I(T)window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

Troubleshooting & Optimization

(R)-Tta-P2 Technical Support Center: Troubleshooting Solubility and Best Practices

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of (R)-Tta-P2. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the R-isomer of TTA-P2, a potent and selective T-type calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in neuronal excitability and signaling.[3] It is often used as an experimental control in studies involving TTA-P2.[1]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have solubility challenges in aqueous solutions. The recommended solvents for creating stock solutions are DMSO and ethanol.[4] For in vitro experiments, DMSO is commonly used. For in vivo applications, specific formulations are required to ensure bioavailability.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Here are some troubleshooting steps:

-

Use fresh, high-quality solvent: DMSO is hygroscopic (absorbs moisture from the air), which can significantly impact solubility. Always use newly opened, anhydrous grade DMSO.

-

Apply gentle heating and sonication: Warming the solution to 60°C and using an ultrasonic bath can aid in dissolution.

-

Check for saturation: Ensure you have not exceeded the solubility limit of the solvent. Refer to the solubility data table below.

-

Proper storage: Store stock solutions at -20°C or -80°C to maintain stability and prevent precipitation. It is recommended to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

Q4: How should I prepare this compound for in vivo studies?

Direct injection of a DMSO stock solution is generally not recommended for animal studies. Here are some common formulations for in vivo administration:

-

Cyclodextrin: Dissolving this compound in a solution of 15% (2-hydroxypropyl)-β-cyclodextrin in saline has been reported for intraperitoneal injections.

-

PEG300/Tween-80/Saline: A common vehicle involves dissolving the DMSO stock in a mixture of PEG300 and Tween-80, followed by the addition of saline.

-

Corn oil: For some applications, the DMSO stock can be mixed with corn oil.

Quantitative Solubility Data

| Solvent | Maximum Concentration | Molar Concentration | Notes |

| DMSO | ~50 mg/mL | ~115.91 mM | Use of a new container and sonication is recommended. |

| Ethanol | 50 mM | 50 mM |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of TTA-P2 is approximately 431.4 g/mol ).

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

-

Once fully dissolved, the solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. For storage at -20°C, it is recommended to use within one month, and at -80°C within six months.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 Method)

Materials:

-

10 mg/mL this compound in DMSO stock solution

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Procedure:

-

Start with a pre-made 10 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile tube.

-

Mix thoroughly until the solution is homogeneous.

-

Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

-

Mix the final solution thoroughly before administration. This protocol should yield a clear solution.

Visualizations

Signaling Pathway of T-type Calcium Channel Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]

Technical Support Center: Optimizing (R)-TTA-P2 Concentration for Electrophysiology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-TTA-P2 in electrophysiology experiments.

Introduction

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound in electrophysiology?

A1: this compound is primarily used as an inactive or negative control in experiments investigating the effects of the T-type calcium channel blocker, TTA-P2.[1] By applying this compound at the same concentration as the active compound, researchers can differentiate specific T-type channel blockade from any potential non-specific effects of the molecule.

Q2: At what concentration should I use this compound as a negative control?

A2: As a starting point, this compound should be used at the same concentration as the active TTA-P2 compound in your experiment. It is recommended to perform a concentration-response curve for the active TTA-P2 to determine the optimal concentration for your specific cell type and experimental conditions. The corresponding concentration of this compound can then be used to validate the specificity of the observed effects.

Q3: What is the mechanism of action of the active compound, TTA-P2?

A3: TTA-P2 is a potent and selective blocker of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[2][3] It stabilizes the inactive state of the channel, making it a more potent blocker at depolarized membrane potentials.[2] This voltage-dependent block is a key feature of its mechanism.

Q4: What are the IC50 values for TTA-P2 on different T-type calcium channel subtypes?

A4: The inhibitory potency of TTA-P2 varies slightly among the different T-type calcium channel subtypes. The following table summarizes the reported IC50 values.

| Channel Subtype | IC50 (nM) | Reference Cell Type |

| Native T-type current | 100 | Rat Dorsal Root Ganglion (DRG) Neurons |

| Recombinant CaV3.1 | 93 | HEK 293 Cells |

| Recombinant CaV3.2 | 196 | HEK 293 Cells |

| Recombinant CaV3.3 | 84 | HEK 293 Cells |

(Data sourced from Choe et al., 2011)

Q5: How selective is TTA-P2 for T-type calcium channels over other ion channels?

A5: TTA-P2 exhibits high selectivity for T-type calcium channels. Studies have shown that high-voltage-activated (HVA) calcium channels and sodium channels are 100- to 1000-fold less sensitive to TTA-P2.

Troubleshooting Guide

Issue 1: I am not seeing any effect with my active TTA-P2 compound, and therefore my this compound control is also showing no effect. What could be the problem?

-

Answer:

-

Concentration: The concentration of TTA-P2 may be too low to effectively block the T-type currents in your specific cell type. Consider performing a dose-response curve to determine the optimal concentration.

-

Solubility: TTA-P2 has limited aqueous solubility. Ensure that it is properly dissolved. For stock solutions, DMSO or ethanol can be used. For final dilutions in aqueous recording solutions, ensure the final solvent concentration is low (typically <0.1%) to avoid non-specific effects. For in vivo studies, 15% cyclodextrin has been used as a vehicle.

-

Compound Stability: Ensure the compound has been stored correctly to maintain its activity.

-

Presence of T-type Currents: Confirm that the cells you are recording from express functional T-type calcium channels. You can verify this by using appropriate voltage protocols to elicit the characteristic low-voltage activated, transient inward currents.

-

Issue 2: I am observing an unexpected effect with my this compound control.

-

Answer:

-

Concentration: At very high concentrations, even an "inactive" compound can exhibit off-target effects. If you are using a high micromolar concentration of this compound, consider reducing it to a level closer to the IC50 of the active compound.

-

Compound Purity: Verify the purity of your this compound sample. Impurities could be responsible for the observed activity.

-

Vehicle Control: Ensure you have performed a vehicle control experiment to rule out any effects of the solvent (e.g., DMSO) on the recorded currents.

-

Issue 3: The T-type calcium current is running down quickly during my recording, making it difficult to assess the effect of this compound.

-

Answer:

-

Internal Solution Composition: Rundown of calcium currents is a common issue in whole-cell patch-clamp recordings. To mitigate this, include ATP (2-4 mM) and GTP (0.3-0.5 mM) in your internal solution to support cellular metabolism. Some researchers also include phosphocreatine (10 mM) as an additional energy source.

-

Calcium Chelator: The concentration of the calcium chelator (e.g., EGTA or BAPTA) in the internal solution can influence rundown. While a low concentration is needed to observe calcium-dependent processes, a higher concentration (e.g., 10 mM EGTA) can sometimes improve current stability.

-

Recording Temperature: Performing recordings at room temperature instead of physiological temperatures can sometimes reduce the rate of rundown.

-

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents

This protocol provides a general framework for recording T-type calcium currents and assessing the effect of this compound.

1. Cell Preparation:

- Acutely dissociate or culture cells known to express T-type calcium channels (e.g., dorsal root ganglion neurons, thalamic neurons, or HEK293 cells transfected with a specific CaV3 subtype).

2. Solutions:

- External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with TEA-OH. To block sodium and potassium channels, include 0.001 TTX and CsCl can be substituted for KCl in some preparations.

- Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

- Establish a whole-cell patch-clamp configuration.

- Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the removal of T-type channel inactivation.

- Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents. The peak current is typically observed around -30 mV.

- Establish a stable baseline recording of the T-type current.

- Perfuse the active TTA-P2 compound at the desired concentration and record the change in current amplitude.

- After washout of the active compound, perfuse this compound at the same concentration to confirm its lack of effect.

Visualizations

Caption: Signaling pathway of the CaV3.2 T-type calcium channel.

Caption: Experimental workflow for testing this compound.

Caption: Troubleshooting decision tree for this compound experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting slow reversibility of TTA-P2 in washout

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow reversibility of the T-type calcium channel blocker, TTA-P2, during washout phases of experiments.

Frequently Asked Questions (FAQs)

Q1: What is TTA-P2 and what is its primary mechanism of action?

TTA-P2 is a potent and selective antagonist of T-type calcium channels.[1][2][3] It exhibits a rapid onset of action in blocking these channels.[4] Its primary mechanism involves binding to the T-type calcium channels and stabilizing them in an inactive state.[1] This action reduces the influx of calcium ions through these channels, thereby modulating neuronal excitability.

Q2: I am observing very slow and incomplete washout of TTA-P2 in my experiments. Is this a known issue?

Yes, the slow and sometimes partial reversibility of TTA-P2 is a documented characteristic of this compound. Several studies have reported extended washout periods are necessary to achieve full or even partial recovery of T-type calcium channel currents after exposure to TTA-P2. For instance, in dorsal root ganglion (DRG) cells, the inhibitory effect of TTA-P2 has been described as slowly and partially reversible. In ventrobasal nucleus thalamocortical neurons, full recovery of the T-type Ca2+ current has been observed after approximately 50 minutes of washout.

Q3: What are the potential reasons for the slow reversibility of TTA-P2?

The slow washout of TTA-P2 is likely attributable to a combination of factors:

-

Binding Kinetics: TTA-P2 is thought to have a slow dissociation rate (off-rate) from the T-type calcium channel. A low off-rate means the drug remains bound to its target for a longer duration, thus prolonging its inhibitory effect even after the removal of the compound from the perfusion solution.

-

Lipophilicity: As a lipophilic compound, TTA-P2 may partition into the lipid bilayer of the cell membrane. This can create a reservoir of the drug that slowly leaches out and continues to bind to the channels, making washout from the aqueous perfusion solution less effective.

-

Experimental Conditions: Factors such as the concentration of TTA-P2 used, the duration of exposure, the perfusion rate during washout, and the temperature can all influence the efficiency of the washout process.

Troubleshooting Guide: Slow Reversibility of TTA-P2

This guide provides a step-by-step approach to address issues with slow or incomplete washout of TTA-P2 in your experiments.

Issue: T-type calcium channel currents do not return to baseline levels after a standard washout period.

Possible Cause 1: Insufficient Washout Duration

-

Recommendation: Based on published data, a washout period of at least 50-60 minutes should be attempted. Monitor the recovery of the current continuously during this period. If the recovery is still trending upwards at the end of this period, a longer washout may be necessary.

Possible Cause 2: Suboptimal Perfusion Rate

-

Recommendation: Ensure a consistent and adequate perfusion rate during the washout phase. The flow rate for the washout should be the same as that used for the drug application to maintain a stable "micro-climate" around the cell. While specific rates depend on the experimental setup (e.g., chamber volume), a rate that ensures a complete exchange of the chamber volume multiple times per minute is a good starting point.

Possible Cause 3: Lipophilic Nature of TTA-P2

-

Recommendation 1: Incorporate a "Scavenger" in the Washout Buffer. To facilitate the removal of a lipophilic compound like TTA-P2 from the cell membrane, consider adding a carrier protein such as bovine serum albumin (BSA) at a low concentration (e.g., 0.1-0.5%) to the washout solution. BSA can help to sequester hydrophobic molecules and enhance their removal from the vicinity of the cell.

-

Recommendation 2: Consider a Pulsatile Washout. Instead of a continuous flow, a pulsatile application of the washout buffer might create more turbulence around the cell, potentially aiding in the dislodging of TTA-P2 from the membrane.

Possible Cause 4: Experimental Temperature

-

Recommendation: If your experiments are conducted at room temperature, consider whether performing the washout at a slightly elevated temperature (if compatible with your preparation) could increase the dissociation rate of TTA-P2 from its binding site. However, be cautious as temperature changes can also affect channel gating properties.

Quantitative Data Summary

The following table summarizes key quantitative data for TTA-P2 from the literature.

| Parameter | Value | Cell Type | Reference |

| IC50 | 22 nM | Ventrobasal nucleus (VB) thalamocortical (TC) neurons | |

| IC50 | 100 nM | Dorsal Root Ganglion (DRG) cells | |

| Reported Washout Time for Full Recovery | ~50 minutes | VB TC neurons | |

| Reported Washout Observation | Slowly and partially reversible | DRG cells |

Experimental Protocols

Standard Washout Protocol (Baseline Recommendation)

This protocol is a starting point based on general electrophysiological practices and the available information on TTA-P2.

-

Preparation of Solutions:

-

Prepare standard external recording solution.

-

Prepare TTA-P2 stock solution in DMSO and dilute to the final working concentration in the external solution. Ensure the final DMSO concentration is minimal (typically <0.1%) and that the same concentration of DMSO is present in the control external solution.

-

Prepare a large volume of washout solution (external solution, potentially with 0.1% BSA).

-

-

Drug Application:

-

Establish a stable baseline recording of T-type calcium currents in the control external solution.

-

Perfuse the experimental chamber with the TTA-P2 containing solution for the desired duration. A maximal effect of TTA-P2 is typically observed within 3-4 minutes of application.

-

-

Washout Procedure:

-

Switch the perfusion to the washout solution.

-

Maintain a constant perfusion rate, identical to the rate used for drug application. A typical rate for many systems is 1-2 mL/min, but this should be optimized for your specific chamber volume.

-

Continue the washout for at least 50-60 minutes, while continuously monitoring the recovery of the T-type calcium current.

-

Record the percentage of current recovery at regular intervals (e.g., every 5-10 minutes) to plot a time course of the washout.

-

Visualizations

References

- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

(R)-Tta-P2 stability in solution and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-Tta-P2. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol.[4] For stock solutions, dissolve the compound in newly opened, anhydrous DMSO to a concentration of up to 50 mg/mL (115.91 mM); sonication may be required to fully dissolve the compound.[5] It is recommended to prepare and use solutions on the same day if possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store solutions of this compound at room temperature for extended periods. While the solid compound is stable at ambient temperature for short-term shipping, solutions should be stored at or below -20°C to minimize degradation.

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: If precipitation is observed after thawing, gently warm the solution and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use. To prevent precipitation, ensure the stock concentration does not exceed the solubility limit and consider preparing more dilute aliquots for storage.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability and pain signaling. By blocking these channels, this compound can modulate these pathways.

Troubleshooting Guide

| Issue | Possible Cause | Troubleshooting Steps |

| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Verify storage temperatures of freezers. 4. Protect solutions from light where possible. |

| Precipitation in stock solution | The concentration of the solution exceeds the solubility of this compound at the storage temperature. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, dilute the stock solution to a lower concentration. 3. Use anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can reduce solubility. |

| Loss of compound activity | Repeated freeze-thaw cycles or prolonged storage at -20°C may lead to degradation. | 1. Use freshly prepared solutions whenever possible. 2. For stored solutions, use aliquots that have undergone a minimal number of freeze-thaw cycles. 3. For long-term storage, prefer -80°C over -20°C. |

Quantitative Data Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from suppliers.

Table 1: Recommended Storage Conditions for Solid this compound

| Storage Temperature | Recommended Duration |

| -20°C | Up to 3 years |

| 4°C | Up to 2 years |

Table 2: Recommended Storage Conditions for this compound in Solution (DMSO)

| Storage Temperature | Recommended Duration |

| -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

-

Aliquot the stock solution into single-use, amber vials to protect from light and to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Representative Stability-Indicating HPLC Method for this compound

Objective: To provide a representative High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound in solution. This method can be adapted to quantify the compound and its degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the test samples (e.g., from a stability study) and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Caption: T-type Calcium Channel Signaling Pathway and Inhibition by this compound.

Caption: Workflow for assessing the stability of this compound solutions.

References

Minimizing sensorimotor disturbances with in vivo TTA-P2 administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo TTA-P2 administration, with a focus on minimizing potential sensorimotor disturbances.

Frequently Asked Questions (FAQs)

Q1: What is TTA-P2 and what is its primary mechanism of action?

A1: TTA-P2 (3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide) is a potent and selective T-type calcium channel blocker.[1][2] It exhibits high affinity for all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).[1][3] Its primary mechanism involves binding to and stabilizing the inactive state of these channels, which makes it a more effective blocker at depolarized membrane potentials.[1] TTA-P2 is significantly more selective for T-type calcium channels over high-voltage-activated (HVA) calcium channels and sodium channels, reducing the likelihood of off-target effects.

Q2: Is TTA-P2 expected to cause sensorimotor disturbances at effective therapeutic doses?

A2: Studies have shown that at doses effective for analgesia (e.g., 5 mg/kg and 7.5 mg/kg, i.p. in mice), TTA-P2 does not cause significant sensorimotor disturbances. This selectivity is a key advantage over less specific calcium channel blockers. However, it is crucial to adhere to established protocols and consider the specific experimental context.

Q3: What are the known effects of TTA-P2 in vivo?

A3: In vivo, TTA-P2 has demonstrated significant antinociceptive properties in models of both inflammatory and neuropathic pain. For instance, intraperitoneal injections have been shown to reduce pain responses in the formalin test and reverse thermal hyperalgesia in diabetic rats. While it is effective in reducing pain, it is not expected to produce general depression of behavioral performance or motor weakness at therapeutic doses. Some studies have noted that T-type calcium channel blockers, including TTA-P2, can promote slow-wave sleep and may increase somnolence in rats.

Q4: Which T-type calcium channel subtype is most associated with the analgesic effects of TTA-P2?

A4: The CaV3.2 isoform of T-type calcium channels is strongly implicated in pain signaling. The antihyperalgesic effects of TTA-P2 in diabetic rats were abolished when the CaV3.2 isoform was knocked down using antisense oligonucleotides, highlighting the critical role of this specific channel subtype in its analgesic mechanism.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Observed motor impairment or sedation in animal subjects. | High dose of TTA-P2. | Verify the correct dosage calculation based on the animal's weight. Consider a dose-response study to find the optimal therapeutic window for your model. Doses of 5-10 mg/kg (i.p.) are commonly cited for analgesia without major motor side effects. |

| Vehicle effect. | The vehicle used to dissolve TTA-P2, such as 15% cyclodextrin, should be administered to a control group to rule out any behavioral effects of the vehicle itself. | |

| Misinterpretation of behavior. | TTA-P2 can promote sleep and reduce active wakefulness. Distinguish between sedation/sleep and motor impairment using appropriate behavioral tests (e.g., rotarod, grip strength). | |

| Inconsistent or lack of analgesic effect. | Improper drug preparation or administration. | Ensure TTA-P2 is fully dissolved in the vehicle. For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into other tissues. |

| Incorrect timing of behavioral testing. | The onset and duration of TTA-P2's effects should be determined for your specific experimental conditions. Test at various time points post-administration to capture the peak effect. | |

| Animal model variability. | The underlying pathology of your animal model may influence the role of T-type calcium channels in pain perception. Confirm the expression and relevance of CaV3.2 channels in your model. | |

| Variability in experimental results. | Differences in animal strain, age, or sex. | Standardize these variables across your experimental groups. Be aware that sex differences in pain perception and drug response can occur. |

| Environmental stressors. | Ensure a consistent and low-stress environment for housing and testing, as stress can influence behavioral outcomes. |

Quantitative Data Summary

Table 1: In Vitro Potency of TTA-P2

| Channel Type | Cell Type | IC50 | Reference |

| T-type Ca²⁺ Channels | Rat DRG Neurons | 100 nM | |

| T-type Ca²⁺ Channels | VB TC Neurons | 22 nM | |

| HVA Ca²⁺ Channels | Rat DRG Neurons | ~165 µM | |

| Recombinant CaV2.3 | HEK 293 Cells | ~35 µM | |

| DRG: Dorsal Root Ganglion; VB TC: Ventrobasal Thalamocortical; HVA: High-Voltage-Activated; HEK: Human Embryonic Kidney. |

Table 2: In Vivo Analgesic Dosing of TTA-P2 (Intraperitoneal)

| Animal Model | Species | Dose | Effect | Reference |

| Formalin Test | Mouse | 5 mg/kg | Significant analgesia in Phase 1 & 2 | |

| Formalin Test | Mouse | 7.5 mg/kg | Significant analgesia in Phase 1 & 2 | |

| Diabetic Neuropathy | Rat | 10 mg/kg | Complete reversal of thermal hyperalgesia | |

| Spinal Cord Injury | Rat | 10 mg/kg | Reduced mechanical hypersensitivity |

Experimental Protocols

Protocol 1: In Vivo TTA-P2 Administration for Analgesia Studies

-

Drug Preparation:

-

Dissolve TTA-P2 in a suitable vehicle, such as 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline.

-

Ensure the solution is at a neutral pH (approximately 7.4) just before injection.

-

Prepare fresh solutions on the day of the experiment.

-

-

Animal Handling and Dosing:

-

Use adult C57BL/6 mice or Sprague-Dawley rats, as specified in your protocol.

-

Acclimate animals to the experimental environment to reduce stress.

-

Administer TTA-P2 via intraperitoneal (i.p.) injection at the desired dose (e.g., 5-10 mg/kg).

-

Include a vehicle-only control group to account for any effects of the injection or the vehicle.

-

-

Behavioral Testing:

-

Sensorimotor Function: To confirm the absence of motor deficits, perform tests like the rotarod test or grip strength test before and after TTA-P2 administration.

-

Nociceptive Testing: Conduct pain assays (e.g., formalin test, von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at a predetermined time point after injection to assess the analgesic effects.

-

-

Data Analysis:

-

Compare the behavioral responses of the TTA-P2 treated group with the vehicle control group using appropriate statistical tests (e.g., Student's t-test, ANOVA).

-

A p-value of < 0.05 is typically considered statistically significant.

-

Visualizations

References

- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

Addressing variability in TTA-P2 experimental results

Welcome to the technical support center for TTA-P2, a potent and selective T-type calcium channel blocker. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during TTA-P2 experimentation.

Frequently Asked Questions (FAQs)

Q1: What is TTA-P2 and what is its primary mechanism of action?

A1: TTA-P2 is a selective, orally active, and blood-brain barrier-penetrant T-type calcium channel blocker.[1] Its primary mechanism of action is the potent and reversible blockade of T-type calcium channels, thereby reducing the influx of calcium ions into cells.[2][3] This action modulates neuronal excitability and has been shown to be effective in models of pain and neurological disorders like epilepsy.[1][4]

Q2: What are the reported IC50 values for TTA-P2?

A2: The half-maximal inhibitory concentration (IC50) of TTA-P2 can vary depending on the cell type and experimental conditions. In rat dorsal root ganglion (DRG) neurons, the IC50 for T-type currents is approximately 100 nM. In ventrobasal (VB) thalamocortical (TC) neurons, the IC50 has been reported to be as low as 22 nM.

Q3: Is TTA-P2 selective for T-type calcium channels?

A3: Yes, TTA-P2 is highly selective for T-type calcium channels. Studies have shown that high-voltage-activated (HVA) calcium channels and sodium channels are 100- to 1000-fold less sensitive to the blocking effects of TTA-P2.

Q4: How should I prepare a TTA-P2 stock solution?

A4: TTA-P2 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, the stock solution can be further diluted in a vehicle such as 15% cyclodextrin. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q5: What are the known in vivo effects of TTA-P2?

A5: In animal models, TTA-P2 has demonstrated significant antinociceptive effects, reducing pain responses in inflammatory and neuropathic pain models. For example, intraperitoneal injections have been shown to reverse thermal hyperalgesia in diabetic rats. It has also been shown to reduce firing rates in neurons associated with epilepsy.

Troubleshooting Guide

This guide addresses potential sources of variability in TTA-P2 experimental results in a question-and-answer format.

In Vitro Electrophysiology Experiments

Q1: I am observing inconsistent blockade of T-type currents with TTA-P2 in my patch-clamp experiments. What could be the cause?

A1: Variability in T-type current blockade can arise from several factors:

-

Cell Health and Passage Number: Ensure you are using healthy cells within a consistent and low passage number range. Cellular properties, including ion channel expression, can change with prolonged culturing.

-

Solution Preparation: Prepare fresh TTA-P2 dilutions for each experiment from a DMSO stock. Ensure the final DMSO concentration in your recording solution is consistent and minimal, as high concentrations of DMSO can have non-specific effects.

-